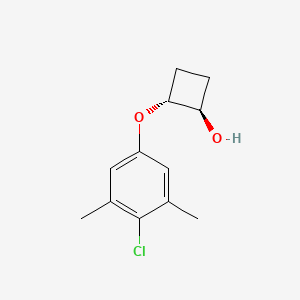
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound characterized by its cyclobutane ring structure substituted with a chlorinated dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-dimethylphenol and cyclobutanone.
Formation of the Phenoxy Group: The phenol group is first chlorinated using reagents like thionyl chloride or phosphorus trichloride to form 4-chloro-3,5-dimethylphenol.
Cyclobutane Ring Formation: The cyclobutanone is then reacted with the chlorinated phenol in the presence of a base such as sodium hydride or potassium carbonate to form the cyclobutane ring structure.
Hydroxylation: The final step involves the hydroxylation of the cyclobutane ring to introduce the hydroxyl group, using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a cyclobutanol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorinated phenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C12H15ClO2 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-7-5-9(6-8(2)12(7)13)15-11-4-3-10(11)14/h5-6,10-11,14H,3-4H2,1-2H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
DPHQONSXOBLVIF-GHMZBOCLSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@@H]2CC[C@H]2O |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


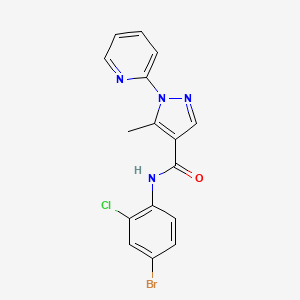
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)

![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
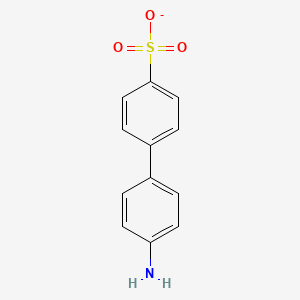
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)

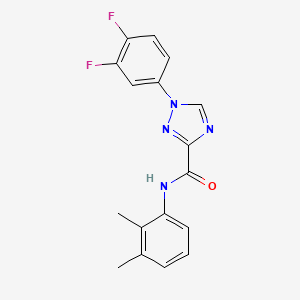
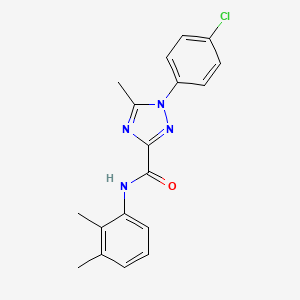
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
